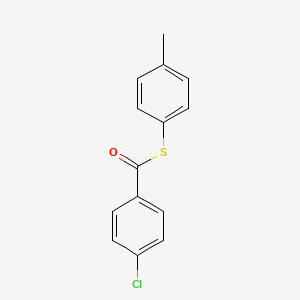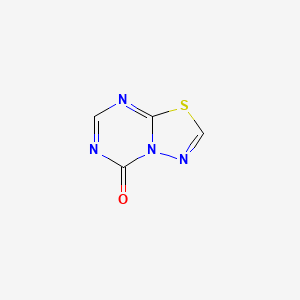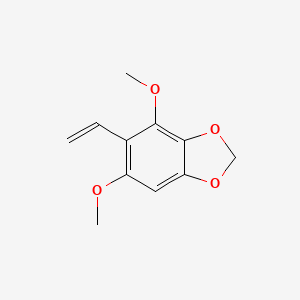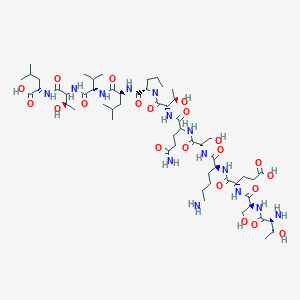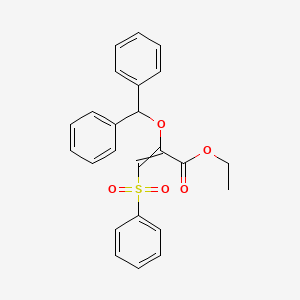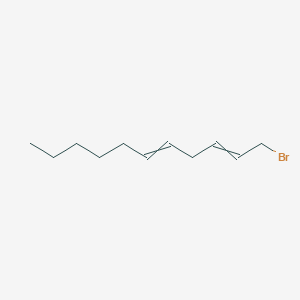
1-Bromoundeca-2,5-diene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-Bromoundeca-2,5-diene is an organic compound characterized by the presence of a bromine atom and two double bonds within an eleven-carbon chain This compound belongs to the class of non-conjugated dienes, where the double bonds are separated by more than one single bond
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: 1-Bromoundeca-2,5-diene can be synthesized through several methods. One common approach involves the free radical halogenation of an allylic carbon in an alkene using N-bromosuccinimide (NBS) as the brominating agent . This reaction typically occurs under mild conditions and provides a high yield of the desired product.
Industrial Production Methods: Industrial production of this compound may involve large-scale halogenation processes, where the reaction conditions are optimized for maximum yield and purity. The use of continuous flow reactors and advanced purification techniques ensures the efficient production of this compound.
Analyse Des Réactions Chimiques
Types of Reactions: 1-Bromoundeca-2,5-diene undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles, such as hydroxide ions or amines, leading to the formation of alcohols or amines.
Addition Reactions: The double bonds in this compound can participate in addition reactions with halogens, hydrogen halides, and other electrophiles.
Oxidation and Reduction Reactions: The double bonds can be oxidized to form epoxides or reduced to form alkanes.
Common Reagents and Conditions:
Substitution Reactions: Nucleophiles like sodium hydroxide or ammonia in aqueous or alcoholic solutions.
Addition Reactions: Halogens (e.g., bromine) or hydrogen halides (e.g., hydrogen bromide) under controlled temperatures.
Oxidation Reactions: Oxidizing agents like peracids or potassium permanganate.
Reduction Reactions: Reducing agents like hydrogen gas in the presence of a palladium catalyst.
Major Products Formed:
Substitution Reactions: Alcohols, amines, or other substituted derivatives.
Addition Reactions: Dihalides or halohydrins.
Oxidation Reactions: Epoxides or diols.
Reduction Reactions: Alkanes.
Applications De Recherche Scientifique
1-Bromoundeca-2,5-diene has several applications in scientific research:
Biology: The compound can be used in the synthesis of biologically active molecules, including pharmaceuticals and agrochemicals.
Medicine: Research into the compound’s potential therapeutic properties is ongoing, with studies exploring its use in drug development.
Industry: this compound is used in the production of polymers and other materials with specific properties.
Mécanisme D'action
The mechanism of action of 1-Bromoundeca-2,5-diene in chemical reactions involves the interaction of its double bonds and bromine atom with various reagents. For example, in substitution reactions, the bromine atom is replaced by a nucleophile through a bimolecular nucleophilic substitution (S_N2) mechanism. In addition reactions, the double bonds react with electrophiles to form new bonds, often following Markovnikov’s rule .
Comparaison Avec Des Composés Similaires
1-Bromo-2-butene: A smaller diene with similar reactivity but fewer carbon atoms.
1,3-Butadiene: A conjugated diene with different reactivity due to the conjugation of double bonds.
2,5-Heptadiene: Another non-conjugated diene with a shorter carbon chain.
Uniqueness: 1-Bromoundeca-2,5-diene’s uniqueness lies in its longer carbon chain and the presence of a bromine atom, which imparts distinct reactivity and potential applications compared to shorter dienes. Its non-conjugated nature also differentiates it from conjugated dienes like 1,3-butadiene, leading to different chemical behavior and uses.
Propriétés
Numéro CAS |
75817-51-5 |
|---|---|
Formule moléculaire |
C11H19Br |
Poids moléculaire |
231.17 g/mol |
Nom IUPAC |
1-bromoundeca-2,5-diene |
InChI |
InChI=1S/C11H19Br/c1-2-3-4-5-6-7-8-9-10-11-12/h6-7,9-10H,2-5,8,11H2,1H3 |
Clé InChI |
WMCGPKWLWGWRCP-UHFFFAOYSA-N |
SMILES canonique |
CCCCCC=CCC=CCBr |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


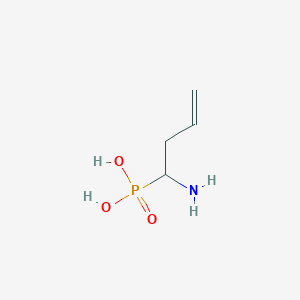
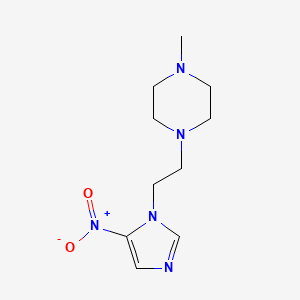
![4-[2-(5-Nitrofuran-2-yl)ethenyl]morpholine](/img/structure/B14448480.png)

![8,8-Dimethyl-1,4-dioxa-8-azaspiro[4.5]decan-8-ium iodide](/img/structure/B14448486.png)
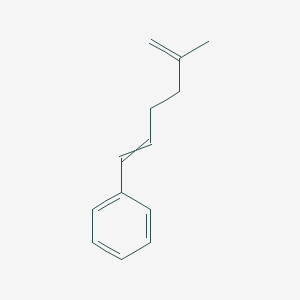
![1-[(4-Aminophenyl)methyl]-4-benzylpiperazine-2,3-dione](/img/structure/B14448515.png)
![N-Butyl-9-methoxy-7-oxo-7H-furo[3,2-g][1]benzopyran-4-sulfonamide](/img/structure/B14448516.png)
